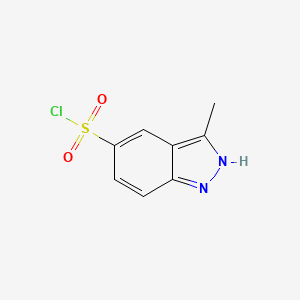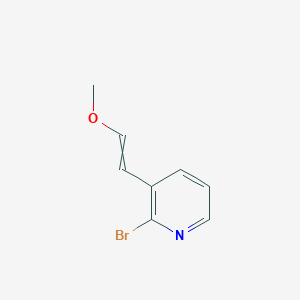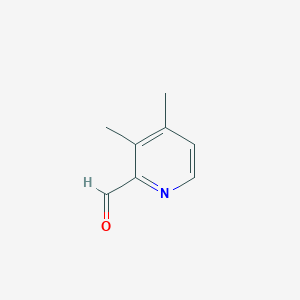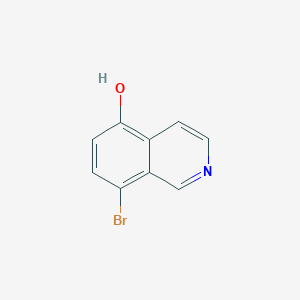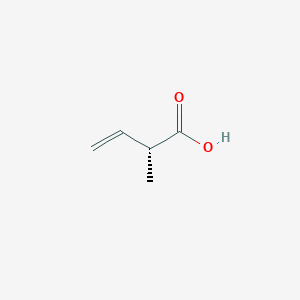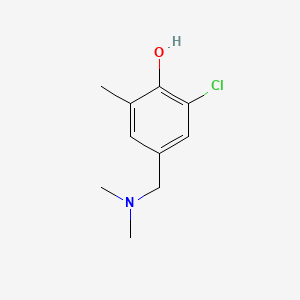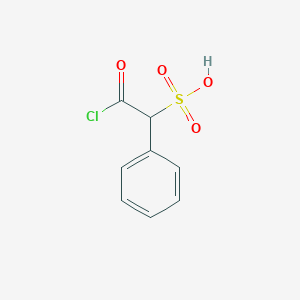
2-sulpho-2-phenylacetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Sulfophenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous solvents like dichloromethane.
Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.
Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonic Acids: Resulting from hydrolysis or oxidation.
Sulfides: Produced through reduction reactions.
科学的研究の応用
Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.
類似化合物との比較
Similar Compounds
Phenylacetyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.
Benzoyl chloride: Contains a benzoyl group instead of a phenylacetyl group, leading to different reactivity patterns.
Sulfonyl chlorides: Such as methanesulfonyl chloride, which have different alkyl or aryl groups attached to the sulfonyl group.
Uniqueness
Alpha-Sulfophenylacetyl chloride is unique due to the presence of both sulfonyl and acetyl chloride functionalities, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
特性
CAS番号 |
40125-73-3 |
|---|---|
分子式 |
C8H7ClO4S |
分子量 |
234.66 g/mol |
IUPAC名 |
2-chloro-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13) |
InChIキー |
PIMQVFSTMNWDMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


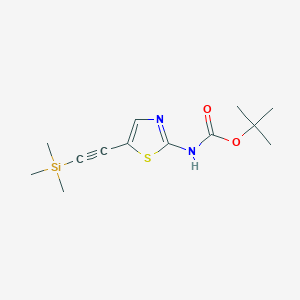
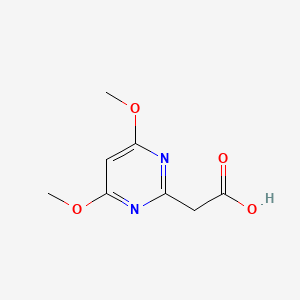

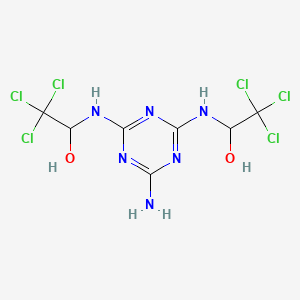
![1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8754069.png)

![Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-](/img/structure/B8754077.png)
